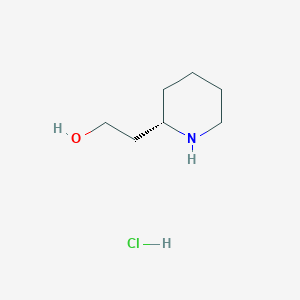

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride

Descripción

The exact mass of the compound (S)-2-(2-Hydroxyethyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-(2-Hydroxyethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-Hydroxyethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[(2S)-piperidin-2-yl]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c9-6-4-7-3-1-2-5-8-7;/h7-9H,1-6H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOCPKDUBFJADK-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705275 | |

| Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786684-21-7 | |

| Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Piperidineethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride molecular structure

The following technical guide details the molecular architecture, synthesis, and application of (S)-2-(2-Hydroxyethyl)piperidine hydrochloride .

Molecular Identity, Process Chemistry, and Pharmaceutical Utility

Executive Summary

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride (also known as (S)-2-Piperidineethanol HCl ) is a chiral heterocyclic building block essential in the synthesis of piperidine alkaloids and active pharmaceutical ingredients (APIs). Unlike its achiral isomer N-(2-hydroxyethyl)piperidine, this compound possesses a stereocenter at the C2 position, imparting specific pharmacological activities to its derivatives.

It serves as the critical chiral scaffold for the synthesis of Icaridin (Picaridin) , a WHO-recommended insect repellent, and is increasingly utilized in the development of neurokinin receptor antagonists and kinase inhibitors. This guide outlines the structural specifications, resolution-based synthesis, and handling protocols for the hydrochloride salt.

Molecular Identity & Stereochemical Architecture

The distinction between the C2-substituted and N-substituted isomers is the most frequent source of error in procurement and synthesis. The target molecule is a C-substituted piperidine.

Chemical Specifications

| Property | Data |

| IUPAC Name | (S)-2-(2-Hydroxyethyl)piperidinium chloride |

| Common Name | (S)-2-Piperidineethanol HCl |

| CAS Number (Free Base) | 103639-57-2 |

| CAS Number (HCl Salt) | 786684-21-7 (or generic 94633-29-7 for salt series) |

| Molecular Formula | C₇H₁₅NO[1][2][3][4][5][6] · HCl |

| Molecular Weight | 165.66 g/mol (Salt) / 129.20 g/mol (Base) |

| Chiral Center | Position C2 (S-configuration) |

| Solubility | Highly soluble in water, methanol, ethanol; insoluble in diethyl ether. |

| Appearance | White to off-white crystalline solid (Salt); Viscous oil (Free Base). |

Stereochemistry

The (S)-enantiomer is defined by the spatial arrangement at the C2 carbon. In the lowest energy chair conformation, the bulky 2-hydroxyethyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.

-

Configuration: (S)

-

CIP Priority: N(1) > C(side-chain) > C(ring) > H

Synthetic Pathways & Process Chemistry

The industrial production of the (S)-enantiomer typically proceeds via the hydrogenation of 2-(2-hydroxyethyl)pyridine followed by optical resolution. Direct asymmetric hydrogenation is possible but often cost-prohibitive for bulk intermediates compared to classical resolution.

Synthesis Workflow (Graphviz)

The following diagram illustrates the industrial route starting from 2-picoline derivatives to the final chiral salt.

Caption: Figure 1. Process flow for the isolation of (S)-2-(2-Hydroxyethyl)piperidine HCl via classical resolution.

Experimental Protocol: Salt Formation & Purification

While the synthesis of the piperidine ring is standard, the critical step for stability is the conversion of the hygroscopic free base into the stable hydrochloride salt. The following protocol ensures a free-flowing, non-hygroscopic solid suitable for long-term storage.

Materials

-

Substrate: (S)-2-Piperidineethanol (Free Base, >98% ee).[4]

-

Solvent: Anhydrous Ethanol (EtOH) and Diethyl Ether (Et₂O).

-

Reagent: HCl gas (generated in situ) or 4M HCl in Dioxane.

-

Equipment: Schlenk line (for moisture exclusion), Rotary Evaporator.

Methodology

-

Dissolution: Dissolve 10.0 g (77.4 mmol) of (S)-2-piperidineethanol free base in 50 mL of anhydrous ethanol. Cool the solution to 0°C in an ice bath.

-

Acidification: Dropwise add 25 mL of 4M HCl in dioxane (or bubble dry HCl gas) while stirring. Maintain temperature below 10°C to prevent side reactions (dehydration to vinyl-piperidine).

-

Monitoring: Monitor pH using wet pH paper; endpoint is reached at pH 2–3.

-

Precipitation: Add 150 mL of cold diethyl ether to the solution. The hydrochloride salt will precipitate as a white solid.

-

Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic initially).

-

Recrystallization: Recrystallize from hot Isopropanol/Ethanol (9:1) to remove trace diastereomers or unreacted amines.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours over P₂O₅.

Validation Parameters (Self-Validating System)

-

Melting Point Check: The HCl salt should melt sharply. (Note: Free base melts ~60°C; HCl salt typically >130°C).

-

Silver Nitrate Test: Dissolve a small sample in water and add AgNO₃. A thick white precipitate (AgCl) confirms the hydrochloride counter-ion.

Analytical Characterization

To certify the compound for pharmaceutical use, the following analytical matrix must be completed.

| Method | Diagnostic Signal | Acceptance Criteria |

| ¹H NMR (D₂O) | δ 3.0-3.4 ppm (m, Ring protons adjacent to N) | Integration matches 15H count; no solvent peaks. |

| Chiral HPLC | Chiralpak AD-H or OD-H column | >98.5% Enantiomeric Excess (ee). |

| Specific Rotation | [α]²⁰D (c=1, Methanol) | Must be consistent with reference (typically positive for S-isomer salts, verify against specific batch CoA). |

| Mass Spectrometry | ESI+ [M+H]⁺ | m/z = 130.12 (Base peak). |

Pharmaceutical Applications

Icaridin (Picaridin) Synthesis

The most commercially significant application is the synthesis of Icaridin. While commercial Icaridin is often a racemate (containing equimolar amounts of (R) and (S) sec-butyl esters), the (S)-isomer is used in mechanistic studies to determine the specific binding affinity to insect odorant receptors.

Kinase Inhibitors & Alkaloids

The (S)-piperidine ethanol scaffold mimics the structure of naturally occurring alkaloids like Coniine and Sedamine . In modern drug discovery, it is used as a polar, chiral "warhead" in kinase inhibitors (e.g., for HCV or oncology targets) to improve water solubility and target selectivity.

Caption: Figure 2.[7] Downstream chemical utility of the (S)-2-piperidineethanol scaffold.

Handling and Stability

-

Hygroscopicity: The hydrochloride salt is less hygroscopic than the free base but should still be stored in a desiccator. The free base absorbs atmospheric CO₂ and water rapidly.

-

Storage: Store at 2–8°C under Argon.

-

Safety: Irritant.[3][4] Causes serious eye irritation (H319) and skin irritation (H315). Wear nitrile gloves and safety goggles.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. Retrieved from [Link]

-

Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences. Retrieved from [Link]

- Reilly, T. (1999).Process for preparing 2-piperidineethanol derivatives. U.S. Patent No. 6,329,528 (assigned to Reilly Industries).

Sources

- 1. 1-(2-Hydroxyethyl)piperidine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. (S)-2-(2-Hydroxyethyl)piperidine | 103639-57-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-羟乙基哌啶 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Piperidine Ethanol Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to Key Biological Targets and Mechanisms of Action

Introduction: The Versatility of the Piperidine Ethanol Core

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions have made it a privileged scaffold in the design of bioactive molecules. When coupled with an ethanolamine side chain, the resulting piperidine ethanol motif offers a versatile platform for targeting a diverse range of biological macromolecules. This guide provides a comprehensive technical overview of the primary biological targets of piperidine ethanol derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize their interactions. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a detailed resource for understanding and leveraging this important chemical class in the pursuit of novel therapeutics.

The piperidine ethanol core's prevalence in clinically successful drugs underscores its significance. Notable examples include the acetylcholinesterase inhibitor donepezil for Alzheimer's disease[3][4], the synthetic opioid analgesic pethidine (meperidine)[5], and the psychostimulant methylphenidate for ADHD[6]. The broad pharmacological landscape of these derivatives extends to sigma receptor modulators for pain and neurological disorders[7][8], sodium channel blockers with potential in epilepsy and pain management[9], and inhibitors of dopamine and norepinephrine transporters for various neuropsychiatric conditions.[10] This guide will explore these key targets in detail, providing the scientific foundation necessary for the rational design and development of next-generation piperidine ethanol-based therapeutics.

I. Acetylcholinesterase (AChE): A Prime Target in Neurodegenerative Disease

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[11] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[12] Piperidine-based compounds, exemplified by donepezil, have proven to be highly effective, reversible, non-competitive inhibitors of this enzyme.[3]

Mechanism of Action and Structure-Activity Relationship

Piperidine ethanol derivatives that inhibit AChE typically interact with the enzyme's active site, which is located at the bottom of a deep and narrow gorge. The catalytic mechanism of AChE involves a catalytic triad of serine, histidine, and glutamate.[4][13] Donepezil, a well-studied piperidine derivative, binds to the peripheral anionic site (PAS) of AChE, spanning the gorge to also interact with the catalytic active site (CAS).[14] This dual binding accounts for its high potency.

The structure-activity relationship (SAR) for piperidine-based AChE inhibitors reveals several key features. The basicity of the piperidine nitrogen is crucial for activity, as it can form a salt bridge with anionic residues in the active site gorge.[11] Bulky substituents on the benzamide moiety, particularly in the para position, can significantly enhance inhibitory activity.[11] Furthermore, the introduction of an alkyl or phenyl group on the benzamide nitrogen can dramatically increase potency.[11] For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine has an IC50 value of 0.56 nM, making it one of the most potent AChE inhibitors identified.[11]

Experimental Protocol: Ellman's Assay for AChE Inhibition

The most common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.[15][16] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[11]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 7.5)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

-

AChE enzyme solution (e.g., from electric eel or human erythrocytes) diluted in phosphate buffer to the desired concentration.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of the test compound solution (or buffer for control).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of the AChE enzyme solution to each well.

-

Immediately add 25 µL of the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Quantitative Data: AChE Inhibitory Potency of Piperidine Derivatives

| Compound | IC50 (nM) | Reference |

| Donepezil | 600 (for human AChE) | [12] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (Compound 21) | 0.56 | [11] |

| Compound 5d (ortho-fluoro substituted benzamide derivative) | 13 | [12] |

| Genistein derivative with piperidine ring (G1) | 264 | [17] |

| Phenoxyethyl piperidine derivative (Compound 5c) | 500 | [14] |

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

Caption: Cholinergic signaling and the inhibitory action of piperidine ethanol derivatives on AChE.

II. Sigma Receptors (σ1 and σ2): Modulators of Cellular Stress and Nociception

Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of intracellular proteins. The sigma-1 (σ1) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses.[18][19] The sigma-2 (σ2) receptor is also involved in cell signaling and is overexpressed in some cancer cells.[20] Piperidine derivatives have emerged as high-affinity ligands for both sigma receptor subtypes, with therapeutic potential in pain, neurodegenerative diseases, and oncology.[7][8]

Mechanism of Action and Structure-Activity Relationship

The piperidine ring is a critical structural element for high-affinity binding to the σ1 receptor.[7] The protonated nitrogen of the piperidine ring is thought to form a key salt bridge with an acidic residue (Glu172) in the binding pocket of the σ1 receptor. The SAR of piperidine-based sigma receptor ligands highlights the importance of a hydrophobic moiety connected to the piperidine nitrogen via an appropriate linker. For instance, replacing a piperazine with a piperidine ring can dramatically increase σ1 receptor affinity.[21] N-alkylation of the piperidine can also influence affinity, with small alkyl groups like methyl being well-tolerated.[22] The nature of the substituent on the aromatic portion of the molecule also plays a significant role in determining both affinity and selectivity between σ1 and σ2 receptors.[15][20]

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13] These assays involve competing a radiolabeled ligand with a non-labeled test compound for binding to the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay (96-well plate format):

-

To each well, add a specific amount of membrane protein, the radioligand (e.g., -pentazocine for σ1 receptors), and varying concentrations of the test compound.

-

For non-specific binding, add a high concentration of a known sigma receptor ligand (e.g., haloperidol).

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).[23]

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[18]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data: Binding Affinities of Piperidine Derivatives for Sigma Receptors

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Reference |

| 1-Methylpiperidine derivative (20a) | 1.3 | 160 | [22] |

| Piperidine derivative (4a) | 17 | 250 | [22] |

| N-methyl piperidine derivative (12a) | 0.54 | - | [24] |

| Piperidine derivative (52) | 2.8 | - | [20] |

| Piperidine derivative (63) | 3.1 | - | [20] |

| Piperidine derivative (80) | 13 | - | [20] |

| Piperidine derivative (82) | 12 | - | [20] |

Signaling Pathway: Sigma-1 Receptor Modulation of Cellular Stress

Caption: Sigma-1 receptor signaling in response to ER stress and modulation by piperidine ethanol agonists.

III. Opioid Receptors: A Continued Quest for Safer Analgesics

Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for the most potent analgesics.[25] However, their activation is also associated with severe side effects, including respiratory depression, tolerance, and addiction.[9] Pethidine, a phenylpiperidine derivative, was one of the first synthetic opioids.[5] Current research is focused on developing biased agonists or dual-target ligands to separate the analgesic effects from the adverse effects.[18]

Mechanism of Action and Structure-Activity Relationship

Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[26] They also modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[26] The positively charged nitrogen of the piperidine ring in many opioid ligands forms a crucial salt bridge with a conserved aspartate residue (Asp147) in the binding pocket of the MOR.[27]

The SAR of piperidine-based opioids is complex. For fentanyl and its analogs, modifications to the N-acyl group and the substituent on the 4-position of the piperidine ring have profound effects on potency and efficacy. The flexibility of the side chain at the 4-position can also significantly impact binding affinity at both MOR and the delta-opioid receptor (DOR).[18]

Experimental Protocol: cAMP Functional Assay for Opioid Receptor Activation

Functional assays, such as those measuring changes in intracellular cyclic AMP (cAMP), are used to determine the efficacy of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist).[28]

Step-by-Step Methodology:

-

Cell Culture:

-

Use a cell line (e.g., CHO or HEK293) stably expressing the opioid receptor of interest.

-

Culture the cells to an appropriate confluency in 96-well plates.

-

-

cAMP Assay:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.

-

Add varying concentrations of the test compound to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) value from the dose-response curve.

-

Quantitative Data: Binding Affinities and Efficacies of Piperidine-Based Opioids

| Compound | MOR Ki (nM) | MOR EC50 (nM) | Reference |

| Morphine | 6.3 | 194 | [18] |

| Fentanyl | 1.2 | - | [27] |

| Pethidine | >100 | - | [29] |

| Compound 4 | 1.2 | 2.1 | [18] |

| Compound 5 | 1.1 | 2.3 | [18] |

| Compound 6 | 0.8 | 1.9 | [18] |

Signaling Pathway: μ-Opioid Receptor G Protein and β-Arrestin Pathways

Caption: Dual signaling pathways of the μ-opioid receptor, leading to analgesia and side effects.

IV. Voltage-Gated Sodium Channels: Targets for Analgesia and Anticonvulsant Therapy

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells.[6] Blockade of these channels can reduce neuronal excitability, making them important targets for local anesthetics, anticonvulsants, and analgesics.[23] Certain piperidine derivatives have been shown to act as potent sodium channel blockers.

Mechanism of Action and Structure-Activity Relationship

VGSCs exist in three main conformational states: resting, open, and inactivated.[8] Local anesthetics and other blockers typically exhibit state-dependent binding, with higher affinity for the open and/or inactivated states.[30] The protonated form of many of these drugs, including piperidine derivatives, is thought to access the binding site from the intracellular side of the channel, physically occluding the pore and preventing sodium ion influx.[23]

The SAR of piperidine-based sodium channel blockers indicates that lipophilicity is a key determinant of potency.[5] The structure of the aromatic portion of the molecule and the nature of the linker to the piperidine ring also influence activity and state-dependence. For some series, expanding a pyrrolidine ring to a piperidine can increase hERG inhibition, a potential off-target effect.[5]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold standard technique for studying the effects of compounds on ion channel function.[5] This technique allows for the precise control of the membrane potential and the measurement of the resulting ionic currents.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use a cell line expressing the sodium channel subtype of interest (e.g., HEK293 cells) or primary neurons.

-

Plate the cells on glass coverslips.

-

-

Patch-Clamp Recording:

-

Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

-

Fill a glass micropipette with an appropriate intracellular solution and approach a single cell.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential where the sodium channels are in the resting state (e.g., -100 mV).

-

Apply depolarizing voltage steps to elicit sodium currents.

-

Perfuse the cell with varying concentrations of the test compound and record the resulting changes in the sodium current.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium current at each concentration of the test compound.

-

Plot the percentage of inhibition of the sodium current against the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Investigate state-dependence by varying the holding potential and the frequency of stimulation.

-

Quantitative Data: Inhibitory Potency of Piperidine Derivatives on Sodium Channels

| Compound | Target | IC50 (µM) | Reference |

| Vixotrigine (a piperidine derivative) | Nav1.7 | 0.91 (ED50, mg/kg in vivo) | [5] |

| 4-(4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)piperidin-1-yl)-4-oxobutanoic acid | Nav Channels | 0.5 | [31] |

| Clathrodin analog (Compound 2) | Nav1.7 | 7 | [31] |

| Clathrodin analog (Compound 16) | Nav1.7 | 9 | [31] |

Diagram: States of Voltage-Gated Sodium Channels and Blockade

Caption: Conformational states of voltage-gated sodium channels and preferential binding of piperidine ethanol blockers.

V. Dopamine and Norepinephrine Transporters (DAT and NET): Modulators of Monoamine Neurotransmission

The dopamine transporter (DAT) and the norepinephrine transporter (NET) are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters. They are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby regulating the duration and intensity of monoaminergic signaling.[3] Inhibition of these transporters is a key mechanism of action for drugs used to treat ADHD, depression, and narcolepsy.[32] Methylphenidate is a well-known piperidine derivative that inhibits both DAT and NET.[6]

Mechanism of Action and Structure-Activity Relationship

DAT and NET are symporters that couple the transport of their respective neurotransmitters to the co-transport of sodium and chloride ions down their electrochemical gradients.[3] The transport cycle involves a series of conformational changes in the transporter protein.[33] Inhibitors like cocaine and methylphenidate bind to the outward-facing conformation of the transporter, blocking substrate binding and translocation.[3]

The SAR of piperidine-based DAT and NET inhibitors has been extensively studied. The stereochemistry of the piperidine ring and its substituents is critical for activity. For methylphenidate, the threo isomer is more potent than the erythro isomer. The nature and position of substituents on the aromatic ring also significantly impact affinity and selectivity for DAT versus NET.[7] For some series of 4-substituted piperidines, N-benzyl derivatives with electron-withdrawing groups on the phenyl ring show high potency and selectivity for DAT.[30]

Experimental Protocol: Dopamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[7]

Step-by-Step Methodology:

-

Cell Culture:

-

Use a cell line (e.g., HEK293) stably expressing the human dopamine transporter (hDAT).

-

Plate the cells in a 96-well format and grow to confluency.

-

-

Uptake Assay:

-

Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at room temperature.

-

Initiate uptake by adding a solution containing a fixed concentration of [³H]dopamine.

-

Incubate for a short, defined time (e.g., 10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake (determined in the presence of a high concentration of a known DAT inhibitor like cocaine or GBR12909) from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Quantitative Data: Inhibitory Potencies of Piperidine Derivatives at DAT and NET

| Compound | DAT Ki (nM) | NET Ki (nM) | Reference |

| Methylphenidate (dl-threo) | 130 | 32 | |

| 4β-(2-naphthyl)piperidine-3β-carboxylate (Compound 6) | 21 | - | [7] |

| 4-[2-(diphenylmethoxy)ethyl]-1-(3-(4'-fluorophenyl)propyl)piperidine (Compound 9) | 6.6 | - | |

| 4-(2-((2-thienyl)phenylmethoxy)ethyl)-1-(3-phenylpropyl)piperidine (Compound 19a) | 6.0 | - | [24] |

| Piperidine analogue (20a) | 382 | - | [12] |

Signaling Pathway: Dopamine Transporter Cycle and Inhibition

Caption: The transport cycle of the dopamine transporter (DAT) and its inhibition by piperidine ethanol derivatives.

Conclusion

The piperidine ethanol scaffold represents a remarkably versatile and privileged structure in medicinal chemistry, capable of interacting with a wide range of important biological targets. From modulating cholinergic neurotransmission in the brain to blocking the propagation of pain signals and fine-tuning monoamine levels, derivatives of this core structure have led to significant therapeutic advances. This guide has provided an in-depth technical overview of the key biological targets of piperidine ethanol derivatives, including their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their characterization. As our understanding of the molecular intricacies of these targets continues to grow, the rational design of novel piperidine ethanol-based compounds holds immense promise for the development of more potent, selective, and safer medicines for a multitude of human diseases.

References

-

Donepezil. (2023, August 17). In StatPearls. NCBI Bookshelf. [Link]

-

Zhang, Y., & Wang, R. (2015). Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 119(1), 125-133. [Link]

-

Lal, S., & Gupta, N. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7. [Link]

-

Carroll, F. I., et al. (2001). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 44(14), 2229–2237. [Link]

-

Karimi-Sales, E., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 629-642. [Link]

-

A schematic of the sodium channel and chemical structures of local anesthetics. (n.d.). ResearchGate. [Link]

-

Stoeber, M., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16654-16663. [Link]

-

Wang, Y., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Cellular Neuroscience, 18, 1459454. [Link]

-

Brown, B. S., et al. (2020). Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. ACS Medicinal Chemistry Letters, 11(12), 2465–2472. [Link]

-

Le, T. M., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(2), 261-265. [Link]

-

Catterall, W. A. (2001). Structure and function of voltage-gated sodium channels. The Journal of Physiology, 534(Pt 2), 317–320. [Link]

-

Paudel, K. S., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(6), 591–598. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.

-

Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. (2021). American Journal of Physiology-Lung Cellular and Molecular Physiology, 321(4), L745-L748. [Link]

-

Acetylcholinesterase - Mechanism. (n.d.). EMBL-EBI. [Link]

-

de Paula, C. A., et al. (2017). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Journal of Chemistry, 2017, 1-9. [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(20), 2185-2199. [Link]

-

Kaczor, A. A., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(11), 3196. [Link]

-

Yous, S., et al. (2019). Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators. Bioorganic & Medicinal Chemistry, 27(18), 115017. [Link]

-

Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. (2021). American Journal of Physiology-Lung Cellular and Molecular Physiology, 321(4), L745-L748. [Link]

-

Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2020). International Journal of Molecular Sciences, 21(18), 6833. [Link]

-

Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18036–18055. [Link]

-

Voltage-gated sodium channel. (n.d.). In Wikipedia. [Link]

-

The Substrate-Driven Transition to an Inward-Facing Conformation in the Functional Mechanism of the Dopamine Transporter. (2011). PLoS ONE, 6(1), e16350. [Link]

-

Tõugu, V. (2001). Acetylcholinesterase: Mechanism of Catalysis and Inhibition. Current Medicinal Chemistry - Central Nervous System Agents, 1(2), 155-171. [Link]

-

Acetylcholinesterase. (n.d.). In Wikipedia. [Link]

-

Alavijeh, M. S., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 19855. [Link]

-

Emmerson, P. J., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(1), 125-131. [Link]

-

Lu, H., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 29(17), 2394-2399. [Link]

-

The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects. (2024). Molecular Psychiatry. [Link]

-

Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. (2000). British Journal of Anaesthesia, 84(3), 354-367. [Link]

-

Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2017). Frontiers in Neuroscience, 11, 422. [Link]

-

Binding characteristics of σ 2 receptor ligands. (2002). Brazilian Journal of Medical and Biological Research, 35(5), 501-511. [Link]

-

Abdizadeh, T., et al. (2022). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 15(1), 103522. [Link]

-

Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. (2021). International Journal of Molecular Sciences, 22(16), 8889. [Link]

-

Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). International Journal of Molecular Sciences, 24(2), 1735. [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2021). ChemRxiv. [Link]

-

Mechanism of local anesthetics on voltage-gated sodium channels in neuronal cell membrane. (n.d.). ResearchGate. [Link]

-

A focus on piperidine and piperazine scaffolds. (2024). European Journal of Medicinal Chemistry, 269, 116298. [Link]

-

Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simulation. (2016). ScienceOpen. [Link]

-

Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS Chemical Neuroscience. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). Journal of Medicinal Chemistry, 38(21), 4257-4265. [Link]

-

Receptor reserve and affinity of mu opioid agonists in mouse antinociception. (1998). The Journal of Pharmacology and Experimental Therapeutics, 285(2), 583-590. [Link]

-

Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). In Wikipedia. [Link]

-

Mechanisms of dopamine transporter regulation in normal and disease states. (2011). Trends in Pharmacological Sciences, 32(7), 415-423. [Link]

-

Receptor binding affinity of traditional mu-opioid agonists (morphine and oxycodone) and. (n.d.). ResearchGate. [Link]

-

EC50/IC50 values for piperine at reported targets. (n.d.). ResearchGate. [Link]

-

Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 3. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure and function of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. ricerca.uniba.it [ricerca.uniba.it]

- 16. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 18. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. re.public.polimi.it [re.public.polimi.it]

- 22. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. iris.unict.it [iris.unict.it]

- 25. ndafp.org [ndafp.org]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Receptor reserve and affinity of mu opioid agonists in mouse antinociception: correlation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. zenodo.org [zenodo.org]

- 30. academic.oup.com [academic.oup.com]

- 31. researchgate.net [researchgate.net]

- 32. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 33. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Asymmetric Synthesis of (S)-2-(2-Hydroxyethyl)piperidine Hydrochloride

Introduction: The Significance of a Chiral Building Block

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride [CAS: 786684-21-7] is a highly valuable chiral building block in modern organic synthesis and medicinal chemistry.[1][2][3] As a substituted piperidine, it is a key structural motif found in a vast array of natural products and active pharmaceutical ingredients (APIs).[4][5][6] The specific (S)-configuration at the C2 position is crucial for achieving the desired biological activity and selectivity in many drug candidates, including novel inhibitors of protein and checkpoint kinases for applications in oncology and virology.[7][8]

The presence of two functional handles—a secondary amine within the piperidine ring and a primary alcohol on the side chain—makes this molecule a versatile intermediate for constructing more complex molecular architectures.[9][10] However, the synthesis of this compound in an enantiomerically pure form presents a significant challenge. Controlling the stereochemistry at the C2 position is paramount, demanding synthetic strategies that are both efficient and highly selective.

This document provides an in-depth guide to the asymmetric synthesis of (S)-2-(2-Hydroxyethyl)piperidine hydrochloride, targeting researchers, scientists, and drug development professionals. We will explore multiple field-proven strategies, explain the causality behind experimental choices, and provide detailed, validated protocols.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiopure (S)-2-(2-Hydroxyethyl)piperidine can be approached through several distinct strategies. The choice of method often depends on factors such as scale, cost of starting materials, available equipment, and desired enantiomeric purity.

Strategy 1: Biocatalytic Kinetic Resolution of Racemic Alcohol

This modern approach leverages the exquisite stereoselectivity of enzymes to resolve a racemic mixture of 2-(2-hydroxyethyl)piperidine. Biocatalysis is often preferred for its mild reaction conditions, high efficiency, and environmentally benign nature.[11]

Causality and Rationale: The core principle of enzymatic kinetic resolution is that an enzyme, typically a lipase, will preferentially catalyze the acylation of one enantiomer over the other. For instance, in the presence of an acyl donor, a lipase may selectively convert the (R)-enantiomer of the alcohol into its corresponding ester, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. The significant difference in the physical properties of the unreacted alcohol and the newly formed ester allows for their straightforward separation. This method is highly effective because enzymes create a chiral active site that geometrically favors the binding and reaction of one enantiomer.[9]

Workflow Overview:

-

N-Protection: The secondary amine of the racemic alcohol is first protected (e.g., as a Boc-carbamate) to prevent undesired side reactions and improve solubility in organic solvents.

-

Enzymatic Acylation: The N-protected racemic alcohol is subjected to a lipase (e.g., Candida antarctica Lipase B, CAL-B) in the presence of an acyl donor (e.g., vinyl acetate). The reaction is monitored until approximately 50% conversion is reached.

-

Separation: The resulting mixture, containing the acylated (R)-enantiomer and the unreacted (S)-alcohol, is separated using column chromatography.

-

Deprotection & Salt Formation: The protecting group on the purified (S)-alcohol is removed, and the resulting amine is treated with hydrochloric acid to yield the final product.

Strategy 2: Synthesis from the Chiral Pool (L-Lysine)

This classical strategy utilizes a readily available and inexpensive enantiopure starting material from nature, L-lysine, to establish the desired stereocenter.

Causality and Rationale: L-lysine possesses the correct (S)-stereochemistry at the α-carbon, which will become the C2 position of the piperidine ring. The synthetic challenge lies in transforming the carboxylic acid and ε-amino groups of lysine into the piperidine ring and subsequently introducing the hydroxyethyl side chain. The biosynthetic pathway of piperidine alkaloids often involves the cyclization of lysine-derived intermediates like Δ1-piperideine.[12][13] This biomimetic approach ensures the retention of the initial stereochemistry. While elegant, this route can be lengthy and may require multiple protection and deprotection steps.[14]

Strategy 3: Asymmetric Hydrogenation of a Pyridine Precursor

This method involves the reduction of a substituted pyridine precursor, 2-(2-hydroxyethyl)pyridine, using a chiral catalyst to induce enantioselectivity.

Causality and Rationale: The catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine is a common industrial method to produce the racemic alcohol.[9] To achieve asymmetry, a transition-metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral ligand is employed. The chiral ligand creates an asymmetric environment around the metal center, forcing the hydrogen atoms to add to one face of the pyridine ring preferentially, thus producing one enantiomer in excess. The success of this strategy is highly dependent on the careful selection of the catalyst, ligand, and reaction conditions to achieve high enantiomeric excess (e.e.).

Data Summary and Method Comparison

The following table summarizes the key aspects of the discussed synthetic strategies, allowing for an informed decision based on project requirements.

| Strategy | Key Reagents/Process | Typical Yield | Typical e.e. | Advantages | Disadvantages |

| Biocatalytic Resolution | Lipase (e.g., CAL-B), Acyl Donor | < 50% (theoretical max) | > 99% | High selectivity, mild conditions, green chemistry | Yield limited to 50%, requires separation of enantiomers |

| Chiral Pool (L-Lysine) | L-Lysine, multi-step synthesis | Variable (often lower) | > 99% | Enantiopure starting material, defined stereochemistry | Long synthetic route, potential for racemization |

| Asymmetric Hydrogenation | Chiral Ru/Rh catalyst, H₂ gas | High (> 80%) | 90-99% | High throughput, high atom economy | Requires high-pressure equipment, expensive catalysts |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the most versatile and accessible method: Biocatalytic Kinetic Resolution.

Protocol 1: Biocatalytic Synthesis of (S)-2-(2-Hydroxyethyl)piperidine Hydrochloride

Part A: N-Protection of Racemic 2-(2-Hydroxyethyl)piperidine

-

Dissolution: Dissolve (±)-2-(2-Hydroxyethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic N-Boc-2-(2-hydroxyethyl)piperidine.

Part B: Enzymatic Kinetic Resolution

-

Enzyme Suspension: To a solution of racemic N-Boc-2-(2-hydroxyethyl)piperidine (1.0 eq) in tert-butyl methyl ether (TBME), add immobilized Candida antarctica Lipase B (CAL-B).

-

Acylation: Add vinyl acetate (0.6 eq) as the acyl donor. The use of a slight sub-stoichiometric amount helps prevent over-reaction.

-

Incubation: Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the conversion by Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC). The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining alcohol.

-

Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Concentrate the filtrate and separate the unreacted (S)-N-Boc-2-(2-hydroxyethyl)piperidine from the acetylated (R)-enantiomer using silica gel column chromatography.

Part C: Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified (S)-N-Boc-2-(2-hydroxyethyl)piperidine in a suitable solvent like 1,4-dioxane or methanol.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or acetyl chloride in methanol) and stir at room temperature for 2-4 hours.

-

Precipitation: The hydrochloride salt will precipitate from the solution. The product can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield (S)-2-(2-Hydroxyethyl)piperidine hydrochloride as a white to off-white solid.[3][7]

Self-Validation and Characterization:

-

Purity: Confirm chemical purity using ¹H and ¹³C NMR spectroscopy.

-

Enantiomeric Excess (e.e.): Determine the e.e. of the final product by chiral HPLC analysis.

-

Identity: Confirm the molecular weight by mass spectrometry.

-

Optical Rotation: Measure the specific rotation and compare it to literature values.

Visualization of Synthetic Workflows

Caption: Overview of major strategies for the asymmetric synthesis of the target molecule.

Caption: Detailed workflow for the biocatalytic resolution protocol.

References

-

Davies, S. G., et al. (2010). Asymmetric Synthesis of Piperidines and Octahydroindolizines. Synlett, (4), 567-570. Available at: [Link]

- CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.

- CN102432565A - Preparation method of 2-hydroxyethyl piperazine. Google Patents.

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2008). NIH Public Access. Available at: [Link]

-

Hayes, J. F., et al. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1784-1785. Available at: [Link]

-

Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. (2019). ACS Publications. Available at: [Link]

-

Biosynthesis of Piperidine from L-Lysine. ResearchGate. Available at: [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2014). NIH Public Access. Available at: [Link]

-

N-(2-Hydroxyethyl) Piperidine. Mallak Specialties Pvt Ltd. Available at: [Link]

-

(S)-2-(Hydroxyethyl)piperidine hydrochloride CAS 786684-21-7. Henan Newblue Chemical Co., Ltd. Available at: [Link]

-

Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Available at: [Link]

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2016). Molecules. Available at: [Link]

-

Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2022). Nature Communications. Available at: [Link]

-

The conversion of lysine into piperidine, cadaverine, and pipecolic acid in the brain and other organs of the mouse. (1977). Neurochemical Research. Available at: [Link]

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2016). NIH Public Access. Available at: [Link]

-

Alkaloids Derived from Lysine: Piperidine Alkaloids. ResearchGate. Available at: [Link]

- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.

-

Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024). ChemistryViews. Available at: [Link]

-

AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. SciSpace. Available at: [Link]

-

Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). ACS Chemical Reviews. Available at: [Link]

-

Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. (2024). ChemRxiv. Available at: [Link]

-

An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu. Available at: [Link]

- US7399855B2 - Synthesis of caprolactam from lysine. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (S)-2-(2-Hydroxyethyl)piperidine hydrochloride | 786684-21-7 | Benchchem [benchchem.com]

- 3. (S)-2-(Hydroxyethyl)piperidine hydrochloride CAS 786684-21-7 China Manufacturers Suppliers Factory Exporter [newbluechem.com]

- 4. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. (S)-2-(2-Hydroxyethyl)piperidine | 103639-57-2 [chemicalbook.com]

- 8. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The conversion of lysine into piperidine, cadaverine, and pipecolic acid in the brain and other organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Pyrazolopyrimidines using (S)-2-(2-Hydroxyethyl)piperidine HCl

Abstract

This comprehensive guide details the synthesis of pyrazolopyrimidines, a class of heterocyclic compounds with significant pharmacological interest, utilizing (S)-2-(2-Hydroxyethyl)piperidine hydrochloride as a chiral organocatalyst. Pyrazolopyrimidines are analogues of purines and have demonstrated a wide range of biological activities, including as anticancer and anti-inflammatory agents.[1][2] The use of a chiral piperidine derivative introduces the potential for asymmetric induction, a critical consideration in modern drug development for enhancing therapeutic efficacy and reducing side effects. This document provides a foundational protocol for the cyclocondensation of 3-aminopyrazole with a 1,3-dicarbonyl compound, catalyzed by (S)-2-(2-Hydroxyethyl)piperidine, and offers in-depth scientific explanations for the experimental choices, safety considerations, and characterization of the resulting products.

Introduction: The Significance of Chiral Pyrazolopyrimidines

Pyrazolopyrimidines represent a privileged scaffold in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[1] This has led to their investigation and development as kinase inhibitors, anticancer agents, and therapeutics for central nervous system disorders.[3] The introduction of chirality into these molecules can significantly impact their pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[4]

(S)-2-(2-Hydroxyethyl)piperidine is a versatile chiral building block and organocatalyst.[1][5] In the context of pyrazolopyrimidine synthesis, it can act as a basic catalyst to facilitate the key cyclocondensation step. The chiral nature of this catalyst opens the door to enantioselective syntheses, which are highly sought after in the pharmaceutical industry.[4] This application note will explore a representative synthesis of a pyrazolopyrimidine, highlighting the role of (S)-2-(2-Hydroxyethyl)piperidine HCl and providing a detailed protocol for its application.

Core Concepts: The Chemistry of Pyrazolopyrimidine Synthesis

The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound (or a synthetic equivalent). This reaction is typically catalyzed by an acid or a base.

The Role of (S)-2-(2-Hydroxyethyl)piperidine as a Catalyst

In this protocol, (S)-2-(2-Hydroxyethyl)piperidine functions as a base catalyst. The secondary amine of the piperidine ring is sufficiently basic to deprotonate the active methylene group of the 1,3-dicarbonyl compound, facilitating the initial Michael addition or Knoevenagel condensation with the aminopyrazole. The overall proposed mechanism is depicted below.

Physicochemical Properties and Safety

A thorough understanding of the properties and hazards of all reagents is crucial for a safe and successful experiment.

Reagent Properties

| Compound | Structure | Molecular Formula | Molecular Weight | Key Properties |

| (S)-2-(2-Hydroxyethyl)piperidine HCl |  | C₇H₁₆ClNO | 165.66 g/mol | White to off-white solid; soluble in water and alcohols.[6][7] |

| 3-Aminopyrazole |  | C₃H₅N₃ | 83.09 g/mol | Off-white to yellow crystalline solid; soluble in hot water and polar organic solvents. |

| Acetylacetone |  | C₅H₈O₂ | 100.12 g/mol | Colorless to pale yellow liquid with a characteristic odor; flammable. |

| Pyrazolopyrimidine (representative) |  | C₆H₅N₃ | 119.12 g/mol | Typically crystalline solids; solubility varies with substitution.[4] |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

(S)-2-(2-Hydroxyethyl)piperidine HCl: May cause skin and eye irritation. Handle in a well-ventilated area or a fume hood.

-

3-Aminopyrazole: Can be harmful if swallowed or inhaled. Avoid creating dust.

-

Acetylacetone: Flammable liquid and vapor. Keep away from heat and open flames. It is also a skin and eye irritant.

-

Solvents: Ethanol and other organic solvents used in the synthesis and purification are flammable. Handle with care and ensure proper ventilation.

Detailed Experimental Protocol

This protocol describes the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine as a representative example.

Materials and Reagents

| Reagent | Grade | Supplier | Quantity |

| (S)-2-(2-Hydroxyethyl)piperidine HCl | ≥98% | Commercially Available | 0.1 mmol |

| 3-Aminopyrazole | ≥97% | Commercially Available | 1.0 mmol |

| Acetylacetone | ≥99% | Commercially Available | 1.2 mmol |

| Triethylamine (TEA) | ≥99% | Commercially Available | 0.1 mmol |

| Ethanol | Anhydrous | Commercially Available | 10 mL |

| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |

| Hexanes | ACS Grade | Commercially Available | For chromatography |

Reaction Setup and Procedure

-

Catalyst Activation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-(2-Hydroxyethyl)piperidine HCl (0.1 mmol, 16.6 mg) and anhydrous ethanol (5 mL).

-

Rationale: The catalyst is supplied as a hydrochloride salt to improve its stability and handling. To generate the active free base form of the piperidine, an external base is required for deprotonation.

-

-

Add triethylamine (0.1 mmol, 14 µL) to the flask. Stir the mixture at room temperature for 10 minutes.

-

Rationale: Triethylamine is a common organic base used to neutralize the HCl salt, forming triethylammonium chloride and the free (S)-2-(2-Hydroxyethyl)piperidine.

-

-

Addition of Reactants: To the solution containing the activated catalyst, add 3-aminopyrazole (1.0 mmol, 83.1 mg) and acetylacetone (1.2 mmol, 123 µL).

-

Rationale: A slight excess of the 1,3-dicarbonyl compound is used to ensure complete consumption of the limiting aminopyrazole.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Rationale: Heating provides the necessary activation energy for the cyclocondensation reaction. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

-

-

Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by column chromatography on silica gel. The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Rationale: Column chromatography separates the desired pyrazolopyrimidine product from unreacted starting materials, the catalyst, and any side products.

-

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the 5,7-dimethylpyrazolo[1,5-a]pyrimidine as a solid.

Characterization

The identity and purity of the synthesized product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Chiral HPLC: To determine the enantiomeric excess (ee%) if asymmetric induction is observed.

Mechanistic Insights and Visualization

The piperidine-catalyzed synthesis of pyrazolopyrimidines proceeds through a series of well-established reaction steps.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the synthesis of pyrazolopyrimidines.

Experimental Workflow

Caption: Experimental workflow for pyrazolopyrimidine synthesis.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Incomplete activation of the catalyst. | Ensure the use of a stoichiometric amount of triethylamine and allow sufficient time for the deprotonation. |

| Low reaction temperature. | Ensure the reaction mixture is at a consistent reflux. | |

| Impure starting materials. | Use high-purity reagents. | |

| Formation of multiple byproducts | Side reactions due to prolonged heating. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. |

| Incorrect stoichiometry. | Double-check the amounts of all reagents. | |

| Difficulty in purification | Co-elution of product and impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of pyrazolopyrimidines using (S)-2-(2-Hydroxyethyl)piperidine HCl as a chiral organocatalyst. The described method is a robust starting point for researchers in drug discovery and medicinal chemistry. While this protocol focuses on a specific example, the principles can be adapted for the synthesis of a diverse library of pyrazolopyrimidine derivatives by varying the aminopyrazole and 1,3-dicarbonyl starting materials. The use of a chiral catalyst also presents an opportunity for further investigation into the asymmetric synthesis of these important heterocyclic compounds.

References

-

Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021). PubMed. [Link]

-

Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PMC - PubMed Central. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

-

Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). PubMed. [Link]

-

Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021). PubMed. [Link]

-

Pyrazolopyrimidine. (n.d.). Wikipedia. [Link]

-

(S)-2-(Hydroxyethyl)piperidine hydrochloride CAS 786684-21-7. (n.d.). Henan Newblue Chemical Co., Ltd. [Link]

Sources

- 1. (S)-2-(2-Hydroxyethyl)piperidine hydrochloride | 786684-21-7 | Benchchem [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-2-(Hydroxyethyl)piperidine hydrochloride CAS 786684-21-7 China Manufacturers Suppliers Factory Exporter [newbluechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Notes & Protocols for the Large-Scale Synthesis of (S)-2-(2-Hydroxyethyl)piperidine Hydrochloride

Abstract

This document provides a comprehensive guide for the large-scale synthesis of (S)-2-(2-Hydroxyethyl)piperidine hydrochloride, a valuable chiral building block in the pharmaceutical industry. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, efficiency, and enantioselectivity. We will delve into the strategic choices behind the synthetic route, provide a detailed, step-by-step protocol, and discuss critical parameters for process optimization and safety. The core of this methodology is the asymmetric hydrogenation of 2-(2-hydroxyethyl)pyridine, a robust and scalable method for establishing the desired stereocenter.

Introduction and Strategic Overview

(S)-2-(2-Hydroxyethyl)piperidine is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structural motif is present in numerous bioactive molecules, making an efficient and enantiomerically pure supply critical for drug development programs.[3] While racemic 2-(2-hydroxyethyl)piperidine can be synthesized inexpensively via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine, the generation of the pure (S)-enantiomer on an industrial scale presents a significant challenge.[4]

Several strategies exist for producing chiral piperidines, including resolution of racemic mixtures and synthesis from the chiral pool.[4][5] However, for large-scale production, asymmetric catalysis offers the most direct and economically viable route. This guide focuses on the enantioselective hydrogenation of the prochiral precursor, 2-(2-hydroxyethyl)pyridine, to directly form the (S)-enantiomer with high fidelity. This approach is advantageous due to its high atom economy and the avoidance of costly resolution steps.[6]

The overall synthetic pathway is a two-step process:

-

Asymmetric Hydrogenation: Catalytic reduction of the pyridine ring in 2-(2-hydroxyethyl)pyridine to introduce the chiral center.

-

Salt Formation: Conversion of the resulting chiral free-base into the stable, crystalline hydrochloride salt for improved handling and stability.

The Causality Behind the Chosen Synthetic Route

Starting Material Selection

The starting material, 2-(2-hydroxyethyl)pyridine (also known as 2-pyridineethanol), is a commercially available and relatively inexpensive compound.[7] Its simple structure is ideal for a direct, dearomatizing hydrogenation to the desired piperidine core. This avoids the lengthy sequences often required when building the piperidine ring from acyclic precursors.[8]

The Core of the Synthesis: Asymmetric Hydrogenation

The critical step in this synthesis is the asymmetric reduction of the pyridine ring. This transformation is challenging due to the inherent stability of the aromatic system and the potential for catalyst inhibition by the Lewis basic nitrogen atom.

-

Catalyst System: The success of this reaction hinges on the selection of an appropriate chiral catalyst. Rhodium and Iridium-based catalysts, paired with chiral phosphine ligands (e.g., derivatives of BINAP, BoQPhos), have proven effective for the asymmetric hydrogenation of pyridinium salts and related heterocycles.[9] These catalysts create a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer.

-

Substrate Activation: To facilitate the reduction of the stable pyridine ring, the substrate is often activated by converting it into a pyridinium salt in situ. This increases the susceptibility of the ring to hydrogenation. An alternative approach involves performing the reaction under acidic conditions, which protonates the pyridine nitrogen.

Large-Scale Synthesis Workflow Diagram

The following diagram illustrates the key stages of the manufacturing process, from starting material to the final, purified product.

Caption: Workflow for the large-scale synthesis of the target compound.

Detailed Application Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a suitable chemical manufacturing environment with appropriate engineering controls.

Safety Precautions:

-

High-pressure hydrogenation is hazardous. Use a properly rated and maintained autoclave in a blast-proof bay.

-

Hydrogen is highly flammable and explosive. Ensure the area is free of ignition sources and properly ventilated.

-